molecular formula C15H12Cl2O3S3 B2861111 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate CAS No. 298216-04-3

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate

Cat. No.: B2861111
CAS No.: 298216-04-3
M. Wt: 407.34
InChI Key: GNRXEVQSWPEPII-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound with the molecular formula C15H12Cl2O3S3 and a molecular weight of 407.355 g/mol It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a dichlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. Additionally, the dichlorobenzenesulfonate moiety can act as an electrophile, reacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is unique due to its combination of a dithiolan ring and a dichlorobenzenesulfonate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate (CAS No. 298216-04-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12Cl2O3S3, with a molecular weight of approximately 407.36 g/mol. The compound features a dithiolan ring and a dichlorobenzenesulfonate moiety, which contribute to its unique reactivity and biological activity.

Physical Properties:

  • Density: 1.5 ± 0.1 g/cm³
  • Boiling Point: 577.8 ± 50.0 °C at 760 mmHg
  • Flash Point: 303.2 ± 30.1 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. The dithiolan ring's ability to interact with thiol groups in proteins may contribute to this property by disrupting microbial cellular functions.

Anticancer Activity

Studies have shown that derivatives of sulfonate compounds can exhibit significant anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines:

Compound Cell Line IC50 (µM)
PIB-SOHT-29X.X
PIB-SOM21X.X
PIB-SOMCF7X.X

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Formation of Disulfide Bonds: Interaction with thiol groups in proteins.
  • Electrophilic Attack: The dichlorobenzenesulfonate moiety may act as an electrophile, reacting with nucleophilic sites in biomolecules.

This dual mechanism could lead to modulation of protein function and disruption of cellular processes critical for microbial survival and cancer cell proliferation .

Case Studies

  • Antiproliferative Activity in Cancer Research:
    A study assessed the antiproliferative activity of various derivatives on human cancer cell lines (HT-29, M21, MCF7). Results indicated that specific modifications to the dithiolan structure enhanced cytotoxicity against these cells .
  • Evaluation of Structure–Activity Relationships:
    Research focused on evaluating how structural changes in sulfonate derivatives impact their biological activity. This study highlighted the importance of the dithiolan ring in enhancing the therapeutic profile of related compounds .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3S3/c16-11-3-6-13(17)14(9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRXEVQSWPEPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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